Debacarb

Vue d'ensemble

Description

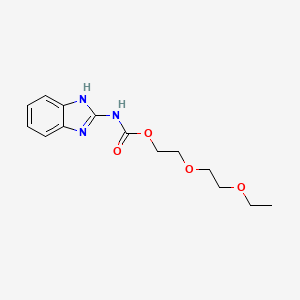

Debacarb, also known as 2-(2-ethoxyethoxy)ethyl 1H-1,3-benzimidazol-2-ylcarbamate, is a broad-spectrum fungicide. It is primarily used to manage fungal infections on a wide range of ornamental trees, including conifers and pines. This compound is known for its effectiveness against various fungal diseases such as anthracnose, cankers, pink bud rot, thielaviopsis decline, vermicularia dieback, and verticillium wilt .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Debacarb involves the reaction of 2-(2-ethoxyethoxy)ethylamine with 1H-1,3-benzimidazole-2-carbonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain this compound in its pure form .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Debacarb undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

Substitution: This compound can undergo substitution reactions where the ethoxyethoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidation products include various carboxylic acids and aldehydes.

Reduction: Reduction leads to the formation of amines and alcohols.

Substitution: Substitution reactions yield a variety of substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Crop Protection

Debacarb is predominantly used in the agricultural sector for protecting fruit and vegetable crops from various fungal diseases. Its systemic nature allows it to offer protection both before and after infection occurs. Notable pathogens controlled by this compound include:

- Venturia inaequalis (apple scab)

- Botrytis cinerea (gray mold)

- Fusarium spp. (various species causing root and crown rot)

Turf Management and Ornamental Horticulture

In addition to crop protection, this compound finds applications in turf management and ornamental horticulture due to its broad-spectrum efficacy against multiple fungal pathogens. Its ability to control diseases effectively makes it a valuable tool for maintaining healthy landscapes.

Synergistic Effects with Other Fungicides

Research indicates that this compound can interact synergistically with other fungicides. This synergistic effect enhances the efficacy of combination therapies, particularly useful in managing resistance among fungal populations. Combinations with other active ingredients can lead to improved control over resistant strains of fungi, making this compound an integral part of integrated pest management strategies.

Study 1: Efficacy Against Diplodia Tip Blight

A study conducted at the University of Kentucky evaluated the effectiveness of various fungicides, including this compound, against Diplodia tip blight on Austrian pines. The results indicated that trees treated with a combination of carbendazim and this compound showed significant reductions in disease severity compared to untreated controls .

Study 2: Field Trials on Fusarium Pathogens

Field trials assessed the impact of this compound on Fusarium pathogens affecting various crops. The trials demonstrated that this compound effectively reduced pathogen incidence when applied in conjunction with other fungicides, highlighting its role in integrated pest management .

Comparative Efficacy Table

Mécanisme D'action

Debacarb exerts its effects by inhibiting the synthesis of deoxyribonucleic acid (DNA) in fungal cells. It acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft, disrupting normal nerve function. This inhibition is reversible, and the compound forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Carbaryl: Another carbamate pesticide widely used in homes, gardens, and agriculture.

Benomyl: A benzimidazole fungicide used to control a wide range of fungal diseases in crops.

Thiophanate-methyl: A systemic fungicide used to control various fungal diseases in plants.

Uniqueness of Debacarb

This compound is unique due to its broad-spectrum activity and its ability to translocate to fruit, seeds, foliage, and pollen. This makes it highly effective in managing fungal infections in ornamental trees and other plants. Its reversible inhibition of acetylcholinesterase also distinguishes it from other fungicides that may have irreversible effects .

Activité Biologique

Debacarb, a member of the benzimidazole class of fungicides, is widely recognized for its efficacy against various plant pathogens. This article synthesizes current research findings, case studies, and biological activity data related to this compound, emphasizing its applications and effectiveness in agricultural practices.

This compound (chemical name: 1-(3,4-dichlorophenyl)-2-(1H-benzimidazol-2-yl)urea) functions primarily as a systemic fungicide. Its mode of action involves the inhibition of fungal cell division by disrupting microtubule formation during mitosis, leading to cell death. This mechanism is characteristic of many benzimidazole derivatives, which also include other compounds like carbendazim and thiabendazole .

Efficacy Against Fungal Pathogens

This compound has demonstrated significant antifungal activity against a range of pathogens:

- Fusarium spp. : Effective in controlling Fusarium wilt diseases in various crops.

- Verticillium spp. : Shows strong performance against Verticillium wilt, particularly in tree species.

- Ceratocystis spp. : Notable efficacy in managing Ceratocystis infections in horticultural settings .

Table 1: Comparative Efficacy of this compound Against Various Fungal Pathogens

Case Study 1: Tree Injection Trials

A study conducted on California sycamores evaluated the effectiveness of this compound in combination with carbendazim against the invasive Shot Hole Borer (SHB). The results indicated a significant reduction in SHB attacks, demonstrating the compound's utility in integrated pest management strategies .

Case Study 2: Landscape Management

In landscape settings, this compound was tested for its ability to manage Diplodia tip blight in Austrian Pines. The trials revealed that this compound, when applied as a basal drench, significantly reduced disease incidence compared to untreated controls .

Toxicological Profile and Environmental Impact

While this compound is effective against fungal pathogens, its environmental impact and toxicity are critical considerations. Research indicates that it possesses low toxicity to non-target organisms when applied according to recommended guidelines. However, its persistence in the environment necessitates careful management to mitigate potential risks to beneficial microorganisms and soil health .

Propriétés

IUPAC Name |

2-(2-ethoxyethoxy)ethyl N-(1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-2-19-7-8-20-9-10-21-14(18)17-13-15-11-5-3-4-6-12(11)16-13/h3-6H,2,7-10H2,1H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBMPXLFKQCOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC(=O)NC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034228 | |

| Record name | Debacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62732-91-6 | |

| Record name | Debacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62732-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Debacarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062732916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Debacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEBACARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P87O1S290W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.